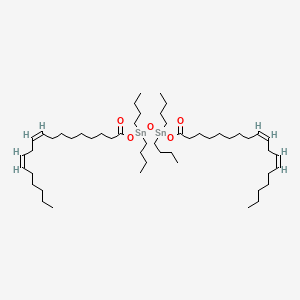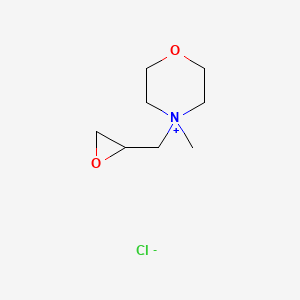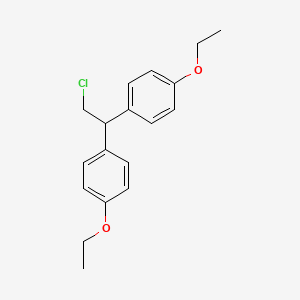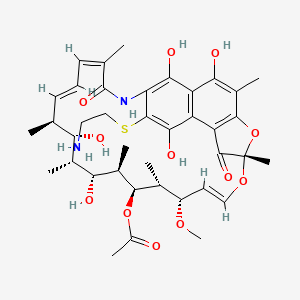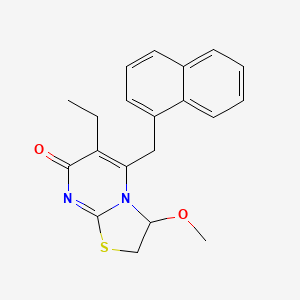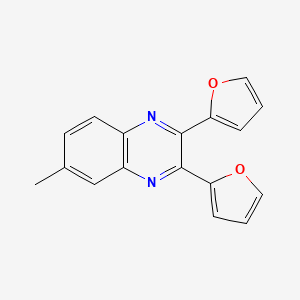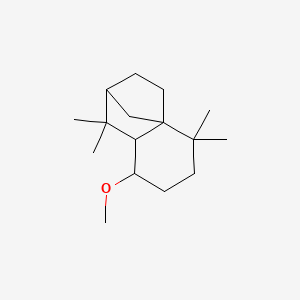
Octahydro-8-methoxy-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-8-methoxy-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene is a chemical compound with the molecular formula C16H28O and a molecular weight of 236.39292 . This compound is known for its unique structure, which includes multiple methyl groups and a methoxy group attached to a naphthalene core. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Octahydro-8-methoxy-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene involves several steps. One common synthetic route includes the hydrogenation of a precursor compound under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature to achieve the desired product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Octahydro-8-methoxy-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to yield saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles, such as halides or amines.
Scientific Research Applications
Octahydro-8-methoxy-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene is utilized in various scientific research fields:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of steric hindrance on chemical reactivity.
Biology: Researchers investigate its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism by which Octahydro-8-methoxy-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and leading to the observed effects .
Comparison with Similar Compounds
Octahydro-8-methoxy-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene can be compared with other similar compounds, such as:
Isolongifolene: A structurally similar compound with different functional groups, leading to variations in chemical reactivity and applications.
2,3A-ethanoindan: Another related compound with a similar core structure but different substituents, affecting its physical and chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical behavior and applications.
Properties
CAS No. |
94278-37-2 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
10-methoxy-2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalene |
InChI |
InChI=1S/C16H28O/c1-14(2)8-7-12(17-5)13-15(3,4)11-6-9-16(13,14)10-11/h11-13H,6-10H2,1-5H3 |
InChI Key |
CAASAEIMOLBQBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2C13CCC(C3)C2(C)C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


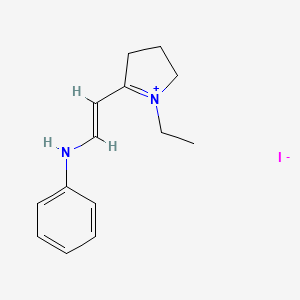
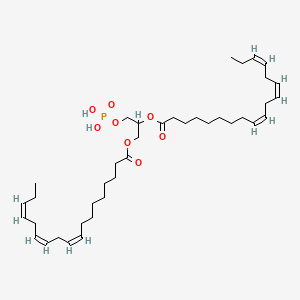
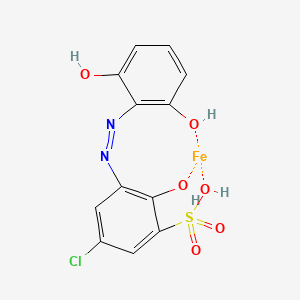
![3-[[4-[(6-Nitrobenzothiazol-2-YL)azo]phenyl]amino]propiononitrile](/img/structure/B12677358.png)
![Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate]](/img/structure/B12677366.png)
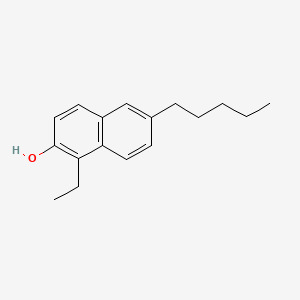
![4-Isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12677376.png)
![1-Isocyanato-3-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B12677377.png)
